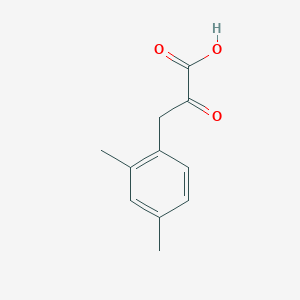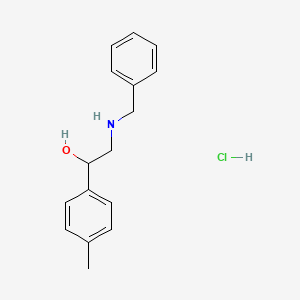
2-(Benzylamino)-1-(4-methylphenyl)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)-1-(4-methylphenyl)ethan-1-olhydrochloride is a chemical compound with a complex structure that includes a benzylamino group, a methylphenyl group, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-1-(4-methylphenyl)ethan-1-olhydrochloride typically involves multiple steps, starting with the preparation of the benzylamino and methylphenyl precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-1-(4-methylphenyl)ethan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: This can result in the formation of amines or alcohols.
Substitution: This reaction can replace one functional group with another, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohols.
Scientific Research Applications
2-(Benzylamino)-1-(4-methylphenyl)ethan-1-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)-1-(4-methylphenyl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-1-(4-methylphenyl)ethan-1-ol
- 2-(Benzylamino)-1-phenylethan-1-ol
- 2-(Benzylamino)-1-(4-chlorophenyl)ethan-1-ol
Uniqueness
2-(Benzylamino)-1-(4-methylphenyl)ethan-1-olhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20ClNO |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
2-(benzylamino)-1-(4-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13-7-9-15(10-8-13)16(18)12-17-11-14-5-3-2-4-6-14;/h2-10,16-18H,11-12H2,1H3;1H |
InChI Key |
OUVQXXWPQBOQBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


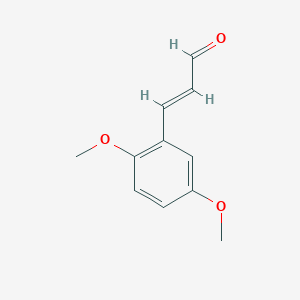
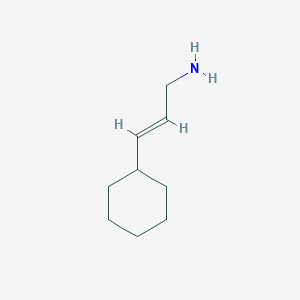

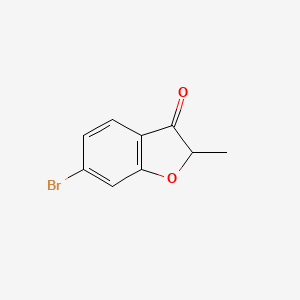
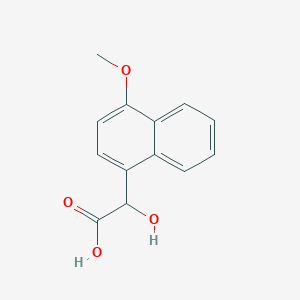
![N-[(2-Methylpyridin-4-YL)methylidene]hydroxylamine](/img/structure/B13591082.png)
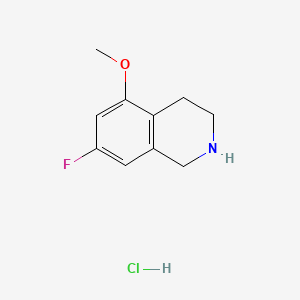

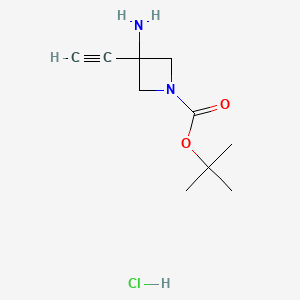
![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13591108.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
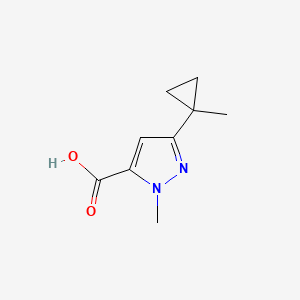
![1-[2-(1-Methylpiperidin-2-yl)ethyl]piperazine](/img/structure/B13591123.png)
